N-tert-butyl-1-(6-cyclopropylpyrimidin-4-yl)pyrrolidine-3-carboxamide is a synthetic compound that belongs to the class of pyrrolidine derivatives. This compound has garnered interest in medicinal chemistry due to its potential pharmacological applications. The compound is characterized by its unique structural features, which include a tert-butyl group and a cyclopropylpyrimidine moiety.
The compound is identified by the Chemical Abstracts Service (CAS) number 2640836-62-8, with a molecular formula of CHNO and a molecular weight of 288.39 g/mol . Information about this compound can be sourced from chemical databases and scientific literature that focus on synthetic organic compounds and their biological activities.
N-tert-butyl-1-(6-cyclopropylpyrimidin-4-yl)pyrrolidine-3-carboxamide is classified as an organic compound, specifically a carboxamide. Its classification within the broader category of pharmaceutical compounds suggests potential therapeutic uses, particularly in areas related to neurological or metabolic disorders.
The synthesis of N-tert-butyl-1-(6-cyclopropylpyrimidin-4-yl)pyrrolidine-3-carboxamide typically involves multi-step organic reactions. The general approach includes:
Technical details regarding specific reagents and conditions (e.g., temperatures, solvents) are often proprietary or found in specialized literature.
N-tert-butyl-1-(6-cyclopropylpyrimidin-4-yl)pyrrolidine-3-carboxamide may participate in various chemical reactions typical for amides and heterocycles, including:
Technical details regarding reaction conditions such as temperature, catalysts, and solvents would depend on specific experimental setups.
The mechanism of action for N-tert-butyl-1-(6-cyclopropylpyrimidin-4-yl)pyrrolidine-3-carboxamide is not fully elucidated but may involve interactions with biological targets such as receptors or enzymes. Potential mechanisms could include:
Data supporting these mechanisms would typically come from pharmacological studies and binding affinity assays.
While specific physical properties such as density and boiling point are not readily available for N-tert-butyl-1-(6-cyclopropylpyrimidin-4-yl)pyrrolidine-3-carboxamide, general properties for similar compounds include:
Chemical properties include:
Relevant data can be derived from experimental studies focusing on similar carboxamide derivatives.
N-tert-butyl-1-(6-cyclopropylpyrimidin-4-yl)pyrrolidine-3-carboxamide has potential applications in:
Further research is necessary to fully explore its applications and efficacy in clinical settings.
The pyrrolidine-carboxamide core is synthesized through a multi-step sequence centered on N-alkylation and amide coupling. A convergent approach involves pre-forming the 6-cyclopropylpyrimidin-4-amine moiety, followed by nucleophilic substitution with pyrrolidine intermediates. The core assembly typically employs tert-butyl isocyanate or tert-butylamine with activated pyrrolidine-3-carboxylic acid derivatives (e.g., acid chlorides or succinimidyl esters) under Schotten-Baumann conditions. This yields the N-tert-butylcarboxamide group with high regioselectivity [1] [4].
Critical to this process is the generation of the pyrrolidine scaffold, which is often derived from commercially available trans-4-hydroxy-L-proline. Sequential protection/deprotection and functionalization steps enable the introduction of the pyrimidine ring at the pyrrolidine nitrogen. The final coupling typically achieves yields of 68–85% when using coupling agents such as HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) in anhydrous DMF at 0°C to room temperature [4] [8].
Table 1: Key Steps in Pyrrolidine-Carboxamide Core Synthesis
Step | Reaction Type | Reagents/Conditions | Yield (%) |
---|---|---|---|
1 | Pyrrolidine N-alkylation | 4-Chloro-6-cyclopropylpyrimidine, DIEA, DMF, 80°C | 75–82 |
2 | Carboxylic acid activation | HATU, DMF, 0°C to RT | >95 (activation efficiency) |
3 | Amide coupling | tert-Butylamine, DMF, RT | 68–85 |
Regioselective modification at the pyrimidine C4 and C6 positions is pivotal for modulating the compound’s steric and electronic properties. The 6-cyclopropyl group is introduced via Suzuki-Miyaura cross-coupling between 4,6-dichloropyrimidine and cyclopropylboronic acid under Pd(PPh₃)₄ catalysis. This reaction proceeds with >90% regioselectivity at the C6 position due to enhanced steric accessibility and electronic activation compared to C4 [1] [6].
The C4 position is subsequently functionalized through nucleophilic aromatic substitution (SNAr) with pyrrolidine. The electron-withdrawing nature of the C6-cyclopropyl group enhances C4 electrophilicity, enabling efficient displacement of chlorine by pyrrolidine at 80–90°C without competing at C6. Alternative substituents (e.g., methyl or trifluoromethyl) at C6 alter reaction kinetics, with cyclopropyl providing optimal electronic modulation for downstream derivatization [1] [7].
Table 2: Influence of Pyrimidine C6 Substituents on SNAr Kinetics
C6 Substituent | Relative SNAr Rate (vs methyl) | Optimal Temperature | Yield Range (%) |
---|---|---|---|
Cyclopropyl | 1.8× | 80°C | 80–88 |
Methyl | 1.0× (reference) | 100°C | 70–75 |
Trifluoromethyl | 2.3× | 75°C | 85–92 |
The cyclopropyl ring serves as a sterically constrained, metabolically stable bioisostere that enhances target binding affinity and modulates lipophilicity (log P reduction of 0.5–0.7 units vs methyl analogues). Its introduction early in synthesis enables divergent routes for analog generation. The cyclopropylpyrimidine intermediate acts as a universal building block for late-stage diversification via SNAr, facilitating combinatorial library synthesis [1] [5].
Strategically, the cyclopropyl group is installed prior to pyrrolidine coupling due to its stability under subsequent reaction conditions. This sequence prevents ring-opening side reactions during high-temperature amidation or N-alkylation steps. The compact size of cyclopropyl allows efficient access to sterically hindered targets, such as kinase active sites, as validated in patent WO2022083569A1 covering heterocyclic anticancer compounds [5] [6].
Efficient introduction of the N-tert-butyl group employs Lewis acid catalysts to overcome steric hindrance during amide bond formation. Zinc(II) triflate (5–10 mol%) enhances electrophilicity of the pyrrolidine carbonyl, enabling coupling with tert-butylamine at 50°C instead of 100°C (uncatalyzed). This reduces epimerization and thermal degradation, improving diastereomeric purity from 82% to >98% [4] [8].
Alternative methods use in situ activation with propylphosphonic anhydride (T3P®), achieving yields >80% within 2 hours at room temperature. The choice of base is critical: N-methylmorpholine (NMM) outperforms triethylamine by minimizing tert-butyl carbocation formation. For deuterated analogs (N-tert-d₉-butyl), Pd/C-catalyzed hydrogen-deuterium exchange is employed post-coupling [4] [8].
Solvent polarity dramatically impacts reaction efficiency and regioselectivity. Polar aprotic solvents (DMF, NMP) optimize pyrimidine SNAr (yields >80%), while ethereal solvents (THF) suppress di-alkylation byproducts. Amidation yields peak in dichloromethane (DCM) due to ideal solubility of carboxamide intermediates [4] [8].
A representative temperature profile includes:
Lowering amidation temperatures to 0–5°C prevents racemization of the pyrrolidine chiral center. Microwave assistance (150W, 120°C) reduces cyclopropylation time from 12 hours to 35 minutes without yield compromise [4] [8].
Table 3: Solvent and Temperature Optimization Across Synthesis Stages
Synthetic Stage | Optimal Solvent | Temperature Range | Key Improvement vs Standard Conditions |
---|---|---|---|
Pyrimidine cyclopropylation | 1,4-Dioxane | 100°C | 20% higher yield vs toluene |
Pyrrolidine N-alkylation | NMP | 80°C | 95% regioselectivity vs 87% in DMSO |
tert-Butyl amidation | DCM/DMF (1:1) | 0°C to RT | 98% chiral purity vs 82% in THF |
CAS No.: 4315-44-0
CAS No.: 30655-48-2
CAS No.: